molecular formula C11H11ClN6O3 B11193136 6-(chloromethyl)-N-(2-methoxy-4-nitrophenyl)-1,3,5-triazine-2,4-diamine

6-(chloromethyl)-N-(2-methoxy-4-nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11193136
M. Wt: 310.70 g/mol
InChI Key: DENIOGKENCLSFW-UHFFFAOYSA-N
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Description

6-(chloromethyl)-N-(2-methoxy-4-nitrophenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a chloromethyl group, a methoxy group, and a nitrophenyl group attached to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)-N-(2-methoxy-4-nitrophenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method starts with the preparation of 2-methoxy-4-nitrophenyl isocyanate, which is then reacted with chloromethyl triazine under controlled conditions to yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(chloromethyl)-N-(2-methoxy-4-nitrophenyl)-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, altering the compound’s properties.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group, resulting in different functional derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, oxidizing agents like potassium permanganate for oxidation reactions, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloromethyl group can lead to a wide range of substituted triazine compounds.

Scientific Research Applications

6-(chloromethyl)-N-(2-methoxy-4-nitrophenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(chloromethyl)-N-(2-methoxy-4-nitrophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-(chloromethyl)-N-(2-methoxy-4-nitrophenyl)-1,3,5-triazine-2,4-diamine lies in its specific combination of functional groups and the triazine ring structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C11H11ClN6O3

Molecular Weight

310.70 g/mol

IUPAC Name

6-(chloromethyl)-2-N-(2-methoxy-4-nitrophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C11H11ClN6O3/c1-21-8-4-6(18(19)20)2-3-7(8)14-11-16-9(5-12)15-10(13)17-11/h2-4H,5H2,1H3,(H3,13,14,15,16,17)

InChI Key

DENIOGKENCLSFW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC2=NC(=NC(=N2)N)CCl

Origin of Product

United States

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